molecular formula C12H18BrN5O2 B11790150 Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate

Cat. No.: B11790150
M. Wt: 344.21 g/mol
InChI Key: DHOCCCGEDASDKQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, features a tert-butyl group, a bromine atom, and a triazine ring, making it a unique and valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate typically involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . Another method involves the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate is unique due to the presence of the bromine atom and the triazine ring, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C12H18BrN5O2

Molecular Weight

344.21 g/mol

IUPAC Name

tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H18BrN5O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-8-9(13)15-16-10/h8H,4-7H2,1-3H3

InChI Key

DHOCCCGEDASDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=N2)Br

Origin of Product

United States

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